molecular formula C8H4N4O B11790132 2-(Oxazol-5-YL)pyrimidine-5-carbonitrile

2-(Oxazol-5-YL)pyrimidine-5-carbonitrile

Cat. No.: B11790132
M. Wt: 172.14 g/mol
InChI Key: UKTSAWCLZLGVLK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxazol-5-YL)pyrimidine-5-carbonitrile typically involves the cyclization of pyrimidine derivatives with oxazole precursors. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine rings under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxazol-5-YL)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-pyrimidine derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the compound with altered electronic properties .

Mechanism of Action

The mechanism of action of 2-(Oxazol-5-YL)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce cell death. Additionally, the compound may interact with other molecular targets, such as cyclooxygenase enzymes, to exert anti-inflammatory effects .

Properties

Molecular Formula

C8H4N4O

Molecular Weight

172.14 g/mol

IUPAC Name

2-(1,3-oxazol-5-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H4N4O/c9-1-6-2-11-8(12-3-6)7-4-10-5-13-7/h2-5H

InChI Key

UKTSAWCLZLGVLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C2=CN=CO2)C#N

Origin of Product

United States

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